molecular formula C22H22N4O3 B2572668 N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900877-37-4

N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B2572668
CAS-Nummer: 900877-37-4
Molekulargewicht: 390.443
InChI-Schlüssel: YJAASYAPSGPUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidine core. Its structure features a benzyl group attached to the carboxamide nitrogen and a 3-methoxypropyl substituent at position 1 of the tricyclic scaffold. The compound is synthesized via a multi-step protocol involving condensation of methyl esters with glycinate derivatives, followed by hydrolysis and amidation . Its molecular formula is C₂₄H₂₆N₄O₃ (molecular weight: 418.5 g/mol), with predicted physicochemical properties such as a pKa of ~14.76 and density of 1.24 g/cm³ .

Eigenschaften

IUPAC Name

N-benzyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-13-7-12-25-18(21(27)23-15-16-8-3-2-4-9-16)14-17-20(25)24-19-10-5-6-11-26(19)22(17)28/h2-6,8-11,14H,7,12-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAASYAPSGPUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral and anticancer properties, as well as its anti-inflammatory effects.

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 446.54 g/mol
  • CAS Number : 900278-05-9

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. In vitro assays using Vero cells showed that several derivatives could inhibit viral replication by over 90% at specific concentrations without causing detectable cytotoxicity. The mechanism involves the binding of these compounds to the main protease (M pro) of the virus, as evidenced by molecular docking studies which indicated favorable interactions within the binding pocket of M pro .

Table 1: Antiviral Efficacy of Derivatives

CompoundConcentration (µM)Viral Replication Inhibition (%)Cytotoxicity (CC50)
Derivative A1095>100
Derivative B2590>100
Derivative C5085>100

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) revealed that it inhibits cell proliferation effectively. Molecular docking studies indicated that it interacts with key targets involved in cancer cell growth, including EGFR tyrosine kinase .

Case Study: EGFR Inhibition

A recent study explored the inhibitory effects of N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide on EGFR. The compound showed comparable inhibition rates to established drugs like Olmitinib, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound has demonstrated anti-inflammatory properties. It was shown to inhibit COX-2 activity significantly in vitro. The IC50 values for COX-2 inhibition were reported to be comparable to those of standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX-2 Activity

CompoundIC50 (µM)Comparison DrugIC50 (µM)
N-benzyl derivative0.04 ± 0.09Celecoxib0.04 ± 0.01

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. Research indicates that derivatives of this compound exhibit potent inhibition of the main protease (M pro) of the virus. For instance, a specific derivative demonstrated an IC50 value of 3.22 µM, significantly outperforming standard controls . The mechanism involves non-covalent interactions with key residues in the protease's active site, indicating a promising avenue for therapeutic development against COVID-19.

Anticancer Properties

The compound has shown efficacy in inhibiting various cancer cell lines. It acts on multiple pathways involved in cancer progression and metastasis. Notably, it has been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and methoxypropyl groups can enhance its bioactivity against specific cancer types.

Immunological Disorders

The compound is also being investigated for its potential in treating various immunological disorders due to its ability to inhibit protein kinases like Janus Kinase 3 (JAK3). These disorders include lupus, rheumatoid arthritis, and multiple sclerosis . The immunosuppressive properties make it a candidate for organ transplant therapies to prevent rejection.

Anti-inflammatory Effects

Research indicates that compounds within the same chemical class exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like asthma and psoriasis . The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Case Study 1: SARS-CoV-2 Inhibition

A study published in 2022 evaluated a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. The most promising derivative displayed over 94% inhibition at low concentrations (1 and 10 µM), showcasing its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines demonstrated that N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide effectively inhibited cell proliferation and induced apoptosis. The compound's mechanism involved targeting specific oncogenic pathways associated with tumor growth .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Carboxamide Group (R₁)

Compound Name R₁ Substituent Molecular Weight (g/mol) Key Findings
Target Compound Benzyl 418.5 No direct bioactivity reported; structural similarity to active analogs suggests potential for optimization .
N-(4-methylbenzyl) analog () 4-Methylbenzyl 418.5 Increased hydrophobicity compared to benzyl; no bioactivity data available .
N-(3-(imidazol-1-yl)propyl) analog () 3-(Imidazol-1-yl)propyl Not reported Exhibits anti-tubercular activity: MIC = 50 mg/mL (Msmeg), 20 mg/mL (MDR-Mtb). NMR confirms binding to Ag85C, a mycobacterial target .
N-(2-phenylethyl) analog () 2-Phenylethyl 418.49 Similar core structure; predicted physicochemical properties align with the target compound .
N-(o-tolyl) analog () o-Tolyl Not reported Structural simplification (aryl vs. benzyl); impact on solubility/binding untested .

Modifications to the 3-Methoxypropyl Chain (R₂) and Core

Compound Name R₂/Core Modification Molecular Weight (g/mol) Key Findings
N-(4-isopropylphenyl) analog () Unmodified 3-methoxypropyl 418.5 Bulkier 4-isopropylphenyl group may reduce membrane permeability; no activity data .
9-Methyl derivative () 9-Methyl core substitution Not reported Methylation at position 9 could enhance metabolic stability; untested in biological assays .

Key Research Findings and Structure-Activity Relationships (SAR)

  • Anti-Tubercular Activity : The N-(3-(imidazol-1-yl)propyl) analog () demonstrates that introducing heteroaromatic groups (e.g., imidazole) enhances binding to mycobacterial Ag85C, a critical enzyme in cell wall biosynthesis. This suggests that electron-rich substituents on R₁ improve target engagement .
  • Hydrophobicity and Solubility: The benzyl and 4-methylbenzyl substituents () increase lipophilicity, which may favor membrane penetration but reduce aqueous solubility.
  • Core Modifications : Addition of a 9-methyl group () could sterically hinder degradation, improving pharmacokinetic profiles. However, this remains speculative without experimental validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.